Carbonodithioic Acid O-(Octahydro-4,7-methano-1H-inden-5-yl) Ester Potassium Salt
CAS No.:
Cat. No.: VC16189180
Molecular Formula: C11H15KOS2
Molecular Weight: 266.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15KOS2 |
---|---|
Molecular Weight | 266.5 g/mol |
IUPAC Name | potassium;[(1R,7R)-8-tricyclo[5.2.1.02,6]decanyl]oxymethanedithioate |
Standard InChI | InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1/p-1/t6-,7?,8?,9-,10?;/m1./s1 |
Standard InChI Key | IGULCCCBGBDZKQ-HJPGVBIPSA-M |
Isomeric SMILES | C1CC2[C@@H]3C[C@H](C2C1)C(C3)OC(=S)[S-].[K+] |
Canonical SMILES | C1CC2C(C1)C3CC2CC3OC(=S)[S-].[K+] |
Introduction
Chemical Identity and Structural Analysis
Nomenclature and Synonyms
Carbonodithioic acid O-(octahydro-4,7-methano-1H-inden-5-yl) ester potassium salt is systematically named according to IUPAC conventions, reflecting its dithiocarbonate functional group and tricyclodecane backbone. The compound is known under various synonyms, including D609, Tricyclodecane-9-yl-xanthogenate, and LMV-601 . Its CAS registry numbers include 83373-60-8 and 1096687-52-3, with PubChem CID 101178163 providing a centralized identifier for biochemical databases .
Molecular and Stereochemical Features
The molecular structure of this compound is characterized by a fused tricyclic system (octahydro-4,7-methano-1H-inden-5-yl) linked to a dithiocarbonate group (). X-ray crystallography and NMR analyses confirm its absolute stereochemistry, with five defined stereocenters contributing to its chiral geometry . The SMILES notation [K+].[S-]C(=S)O[C@H]1C[C@H]2C[C@@H]1[C@@H]3CCC[C@H]23
encapsulates its three-dimensional conformation, highlighting the endo-configuration of the dithiocarbonate moiety relative to the tricyclic framework .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 266.46 g/mol | |
Appearance | White to off-white solid | |
Purity (NMR) | ≥98.0% | |
Storage Conditions | -20°C (powder, 3 years) |
The compound’s stability is temperature-dependent, with powdered forms retaining integrity for three years at -20°C and one month in solvent at -20°C . Its NMR spectrum aligns with the predicted structure, confirming the absence of significant impurities .
Pharmacological Mechanism and Target Engagement
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
D609 functions as a competitive inhibitor of PC-PLC, an enzyme that hydrolyzes phosphatidylcholine to generate diacylglycerol (DAG) and phosphocholine. By binding to the enzyme’s active site, D609 disrupts DAG-mediated signaling cascades, including protein kinase C (PKC) activation and nuclear factor-κB (NF-κB) translocation . This mechanism underpins its anti-inflammatory and antiproliferative effects observed in in vitro models.
Antimicrobial Activity
Emerging studies suggest that D609 exhibits broad-spectrum antimicrobial properties, particularly against Gram-positive bacteria and enveloped viruses. Its ability to interfere with microbial membrane integrity—via PC-PLC inhibition—reduces pathogen viability, positioning it as a potential lead compound for antibiotic development .
Research Applications and Experimental Findings
Cancer Biology
In glioblastoma and breast cancer cell lines, D609 induces apoptosis by suppressing PC-PLC-dependent survival pathways. A 2024 study demonstrated that 50 μM D609 reduced tumor cell viability by 70% within 48 hours, correlating with decreased DAG levels and PKC inactivation .
Neuroinflammation Models
D609’s inhibition of NF-κB has been leveraged in neuroinflammatory studies. In murine microglial cells, pretreatment with 10 μM D609 attenuated lipopolysaccharide-induced cytokine release (IL-6, TNF-α) by 80%, highlighting its potential as a neuroprotective agent .
Virology
Research on herpes simplex virus type 1 (HSV-1) revealed that D609 impedes viral envelope formation, reducing virion production by 90% at 20 μM concentrations. This effect is attributed to the disruption of host cell phosphatidylcholine metabolism, essential for viral assembly .
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